(3,4-difluorobenzylidene)malononitrile
Description
(3,4-Difluorobenzylidene)malononitrile is an α,β-unsaturated nitrile derivative characterized by a benzylidene moiety substituted with two fluorine atoms at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₁₀H₅F₂N₂, and its structure features a conjugated system formed by the malononitrile core (-C(CN)₂) and the difluorobenzylidene group.
The fluorine atoms in the 3,4-positions likely enhance the compound’s electrophilicity due to their strong electron-withdrawing effects, making it reactive in nucleophilic addition and cycloaddition reactions .
Properties
IUPAC Name |
2-[(3,4-difluorophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F2N2/c11-9-2-1-7(4-10(9)12)3-8(5-13)6-14/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFZPZAJGPBFRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C#N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the benzylidene ring significantly influence the electronic and steric properties of benzylidenemalononitriles. Below is a comparative analysis:
| Compound Name | Substituents | Electronic Effects | Key Properties |
|---|---|---|---|
| (3,4-Difluorobenzylidene)malononitrile | 3-F, 4-F | Strong electron-withdrawing | High electrophilicity, enhanced reactivity in Michael additions |
| (3-Bromobenzylidene)malononitrile | 3-Br | Moderate electron-withdrawing | Inhibits enzymes via active-site binding; cytotoxic |
| (4-Nitrobenzylidene)malononitrile | 4-NO₂ | Strong electron-withdrawing | Used in organic synthesis and biological research |
| (2-Trifluoromethoxybenzylidene)malononitrile | 2-OCF₃ | Electron-withdrawing (inductive) | Enhanced reactivity in nucleophilic substitutions |
Key Observations :
- Fluorine vs.
- Steric Effects : Fluorine’s small atomic radius minimizes steric hindrance compared to bulkier groups (e.g., trifluoromethoxy), allowing for efficient interactions with biological targets .
Key Insights :
- Fluorinated derivatives like this compound may exhibit superior tyrosinase inhibition compared to methoxy/ethoxy-substituted analogs due to stronger electron withdrawal, which stabilizes interactions with the enzyme’s copper center .
- Bromine substituents enhance cytotoxicity , while ethoxy/methoxy groups improve solubility and bioavailability .
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